molecular formula C18H20FN3S B14200205 Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- CAS No. 832099-18-0

Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-

Cat. No.: B14200205
CAS No.: 832099-18-0
M. Wt: 329.4 g/mol
InChI Key: LXSWDBAGQAKOJV-UHFFFAOYSA-N
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Description

Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- is a compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or thiocarbamoyl chlorides. For the specific compound Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-, a common synthetic route involves the reaction of 3-fluoro-4-(4-phenyl-1-piperidinyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Continuous flow reactors and automated synthesis systems are sometimes employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfonyl compounds, while reduction can produce thiols or amines .

Scientific Research Applications

Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, [3-chloro-4-(4-phenyl-1-piperidinyl)phenyl]-
  • Thiourea, [3-fluoro-4-chlorophenyl]-
  • Thiourea, [4-(oxazol-5-yl)phenyl]-

Uniqueness

Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- is unique due to the presence of the 3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its efficacy in various applications compared to other thiourea derivatives .

Properties

CAS No.

832099-18-0

Molecular Formula

C18H20FN3S

Molecular Weight

329.4 g/mol

IUPAC Name

[3-fluoro-4-(4-phenylpiperidin-1-yl)phenyl]thiourea

InChI

InChI=1S/C18H20FN3S/c19-16-12-15(21-18(20)23)6-7-17(16)22-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2,(H3,20,21,23)

InChI Key

LXSWDBAGQAKOJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=S)N)F

Origin of Product

United States

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